[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Description
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 1,3-benzothiazole moiety and at the 4-position with a hydroxymethyl group. The hydroxymethyl group enhances solubility and serves as a handle for further derivatization. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzothiazoles in targeting enzymes, receptors, and nucleic acids .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-9-10-5-7-15(8-6-10)13-14-11-3-1-2-4-12(11)17-13/h1-4,10,16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPHYZQGLSKXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269286 | |
| Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137309-95-6 | |
| Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137309-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves the reaction of benzothiazole derivatives with piperidine derivatives. One common method includes the use of a piperidine derivative and a benzothiazole derivative under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperature, pH, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
Chemistry
In chemistry, [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are targets for drug development .
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It has applications in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanamine
- Structural Difference: The hydroxymethyl group in the target compound is replaced by an aminomethyl group.
- This derivative is listed as a precursor for drug discovery, with suppliers noting its use in kinase inhibitor research .
- Molecular Formula : C₁₃H₁₅N₃S (vs. C₁₃H₁₆N₂OS for the target compound).
(1-{3-[4-(1H-Benzimidazol-2-ylamino)phenoxy]pyridin-2-yl}piperidin-4-yl)methanol
- Structural Difference: The benzothiazole is replaced by a benzimidazole linked via a phenoxy-pyridine bridge.
- Implications : Benzimidazole is a bioisostere of benzothiazole, often improving metabolic stability. The extended aromatic system may enhance DNA intercalation but reduce solubility due to increased hydrophobicity .
[1-(1-Thiazol-2-yl-ethyl)-piperidin-4-yl]-Methanol
- Structural Difference : A thiazole ring is connected to piperidine via an ethyl spacer instead of direct benzothiazole attachment.
- Implications: The ethyl linker introduces conformational flexibility, which could modulate receptor selectivity.
{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}methanol
- Structural Difference : A boronate ester-functionalized pyrimidine replaces the benzothiazole.
- Implications : The boronate group enables Suzuki-Miyaura cross-coupling, making this compound a versatile synthetic intermediate. The pyrimidine ring introduces additional hydrogen-bonding capability .
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol
- Structural Difference : A bromothiophene group is attached via a methyl linker.
- Implications : The bromine atom offers a site for further functionalization (e.g., cross-coupling). The thiophene’s electron-rich nature contrasts with benzothiazole’s electron-deficient system, altering electronic interactions .
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol
- Structural Difference : A pyrimidine ring with methoxy and methylthio substituents replaces benzothiazole, and the hydroxymethyl group is at the 3-position of piperidine.
- Implications : The pyrimidine core may enhance binding to purine-rich biological targets. The 3-position substitution could sterically hinder interactions compared to the 4-position isomer .
Discussion of Research Trends
- Bioisosteric Replacements : Benzimidazole () and thiazole () analogs highlight strategies to optimize pharmacokinetics while retaining target engagement.
- Synthetic Utility : Boronate- and bromine-containing derivatives () emphasize the compound’s role in modular synthesis.
- Positional Isomerism: The 3-position methanol derivative () demonstrates how minor structural changes impact steric and electronic profiles.
Biological Activity
Overview
[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C13H16N2OS. It combines the structural features of benzothiazole and piperidine, which are significant in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly as an enzyme inhibitor and antimicrobial agent.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. By inhibiting COX activity, the compound can reduce inflammation and potentially alleviate pain associated with various inflammatory conditions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 8 µg/mL |
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are targets for drug development. For instance, it has demonstrated inhibitory effects on Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, which are critical in regulating cell growth and proliferation .
Case Study: Cancer Cell Lines
In vitro studies involving various human cancer cell lines showed that derivatives similar to this compound exhibited growth inhibitory activity significantly greater than standard treatments like perillyl alcohol. This suggests its potential as an anticancer agent .
Research Findings
Recent studies have highlighted the compound's dual role in both anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects: The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Effects: The compound's structural characteristics allow it to penetrate microbial membranes effectively, leading to cell death or growth inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
